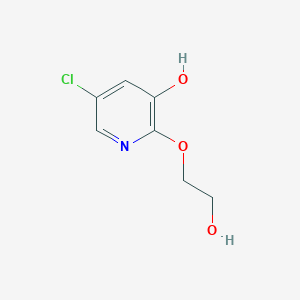

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKAKJMHRUYDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the intermediate 5-chloro-2,3-dihydroxypyridine, followed by the selective O-alkylation to introduce the 2-hydroxyethoxy side chain. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the synthesis.

I. Synthetic Strategy Overview

The overall synthetic approach is a two-stage process commencing with the synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine. This is followed by a selective Williamson ether synthesis to introduce the 2-hydroxyethoxy group at the 2-position of the pyridine ring.

Caption: High-level overview of the two-stage synthesis.

II. Stage 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

The synthesis of the pivotal intermediate, 5-chloro-2,3-dihydroxypyridine, is achieved through a four-step process starting from 2-amino-5-chloropyridine, as detailed in patent CN101830845A.[1]

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine

-

To a suitable reaction vessel, add 2-amino-5-chloropyridine.

-

Perform a diazotization reaction at a controlled temperature of 30-50 °C to yield 2-hydroxy-5-chloropyridine.[1]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

-

The 2-hydroxy-5-chloropyridine obtained is nitrated using a nitrating agent.

-

Maintain the reaction temperature between 50-60 °C for 1-2 hours to produce 2-hydroxy-3-nitro-5-chloropyridine.[1]

Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine

-

The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group.

-

This reduction can be carried out using methods such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with reducing agents like iron powder in a suitable solvent.[1] The product of this step is 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine

-

The 2-hydroxy-3-amino-5-chloropyridine is subjected to a final diazotization reaction at a temperature of -10 to 5 °C.[1]

-

The resulting diazonium salt is then hydrolyzed by warming the solution to 50-60 °C to yield the final product of this stage, 5-chloro-2,3-dihydroxypyridine.[1]

Quantitative Data for Stage 1

| Step | Product | Yield (%) | Purity (%) |

| 2 | 2-Hydroxy-3-nitro-5-chloropyridine | 79.1 | >98.0 (HPLC) |

| 4 | 5-Chloro-2,3-dihydroxypyridine | 60.9 | >98.0 (HPLC) |

III. Stage 2: Synthesis of this compound

This stage involves the selective O-alkylation of the 2-hydroxy group of 5-chloro-2,3-dihydroxypyridine using a Williamson ether synthesis approach. The tautomeric nature of 2,3-dihydroxypyridine, which can exist as 3-hydroxy-2-pyridinone, renders the hydroxyl group at the 2-position more acidic and thus more susceptible to deprotonation and subsequent alkylation.

Proposed Experimental Protocol

Step 1: Deprotonation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-chloro-2,3-dihydroxypyridine in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add one equivalent of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C under a nitrogen atmosphere. The use of a slight excess of the base might be necessary to ensure complete deprotonation.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH), to form the corresponding alkoxide.

Step 2: Alkylation

-

To the solution of the alkoxide, add a slight excess (1.1-1.2 equivalents) of 2-chloroethanol or 2-bromoethanol dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification

-

After completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

Logical Workflow for Stage 2

Caption: Step-by-step workflow for the Williamson ether synthesis.

IV. Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 5-chloro-2,3-dihydroxypyridine provides a crucial intermediate, which is then selectively O-alkylated at the 2-position via a Williamson ether synthesis. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions, particularly during the selective alkylation step, is critical to maximize the yield and purity of the final product. Further optimization of the proposed Williamson ether synthesis protocol may be required to achieve the desired efficiency and scalability for specific research or development needs.

References

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Disclaimer: The compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is not well-documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its predicted properties and potential synthesis, based on data from structurally similar compounds. The information presented herein is intended for research and development purposes and should be used with the understanding that it is largely based on extrapolation from related chemical structures.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests that this molecule could have interesting chemical and biological properties, potentially including applications in drug discovery and materials science. This guide summarizes the available information on its chemical characteristics, proposes a synthetic route, and provides data on related compounds to serve as a reference for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not available, its properties can be estimated by examining its constituent parts and comparing them to analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₈ClNO₃ | - |

| Molecular Weight | 189.60 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridinols. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | The hydroxyl and ethoxy groups enhance polarity, while the chlorinated pyridine ring provides some lipophilicity. |

| Melting Point | Not available | Likely to be higher than that of simpler analogs due to increased molecular weight and potential for hydrogen bonding. |

| Boiling Point | Not available | Decomposition may occur at high temperatures. |

| pKa | Not available | The pyridinol hydroxyl group is expected to be weakly acidic. |

For comparative purposes, the known properties of several related compounds are presented below.

Table 2: Chemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 2-(2-Hydroxyethoxy)pyridin-3-ol | C₇H₉NO₃ | 155.15 | Not available | Not available | [1] |

| 5-Chloropyridin-3-ol | C₅H₄ClNO | 129.54 | Not available | Not available | [2] |

| 5-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 163-165 | Not available | [3] |

| 2-(2-Hydroxyethyl)pyridine | C₇H₉NO | 123.15 | -7.8 | 190 @ 200 mmHg | [4] |

| 3-Amino-5-chloro-2-hydroxypyridine | C₅H₅ClN₂O | 144.56 | Not available | Not available | [5] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be devised based on established pyridine chemistry. A potential starting material is 5-chloro-2,3-dihydroxypyridine. The synthesis of this precursor has been described in the patent literature[6].

Synthesis of 5-Chloro-2,3-dihydroxypyridine

A patented method for the synthesis of 5-chloro-2,3-dihydroxypyridine involves a multi-step process starting from 2-amino-5-chloropyridine[6]. The key steps are:

-

Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

-

Nitration of 2-hydroxy-5-chloropyridine to give 2-hydroxy-3-nitro-5-chloropyridine.

-

Reduction of the nitro group to an amino group, forming 2-hydroxy-3-amino-5-chloropyridine.

-

Final diazotization to yield the target 2,3-dyhydroxy-5-chloropyridine[6].

Proposed Synthesis of this compound

The final step to obtain the target compound would involve a selective etherification of the hydroxyl group at the 2-position of 5-chloro-2,3-dihydroxypyridine.

Reaction: Williamson ether synthesis.

Protocol:

-

Dissolve 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of a base, such as potassium carbonate or sodium hydride, to deprotonate the more acidic hydroxyl group. The hydroxyl group at the 2-position is generally more acidic in 2-hydroxypyridines.

-

Add 2-bromoethanol or 2-chloroethanol dropwise to the reaction mixture.

-

Heat the mixture, for example, to 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups:

-

Pyridine Ring: The electron-withdrawing chlorine atom deactivates the ring towards electrophilic substitution. The ring nitrogen is basic and can be protonated or alkylated.

-

Hydroxyl Groups: The phenolic hydroxyl group at the 3-position and the alcoholic hydroxyl group on the ethoxy chain can undergo typical alcohol reactions, such as esterification and etherification.

-

Chloro Group: The chlorine atom can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

The compound is expected to be stable under normal laboratory conditions, but it should be stored away from strong oxidizing agents and strong acids or bases.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural motifs are present in many biologically active molecules. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The presence of hydroxyl and chloro substituents can influence the molecule's ability to interact with biological targets through hydrogen bonding and halogen bonding.

Given the novelty of this compound, any investigation into its biological effects would be exploratory. A logical first step would be to screen it in a panel of assays relevant to the activities of other substituted pyridines.

Visualizations

Logical Workflow for the Proposed Synthesis of this compound

Caption: A potential multi-step synthesis of this compound.

Conclusion

This compound represents an unexplored area of pyridine chemistry. This guide provides a foundational understanding of its likely chemical properties and a viable synthetic strategy based on the known chemistry of its analogs. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug discovery and other scientific fields. Researchers are encouraged to use the information presented here as a starting point for their own studies, with the caution that all predicted properties require experimental validation.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Hydroxy-5-chloropyridine | C5H4ClNO | CID 582305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-hydroxypyridine 97% | 4214-79-3 [sigmaaldrich.com]

- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental spectroscopic data for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is currently available in the public domain. This guide provides a prospective analysis based on established principles of chemical spectroscopy and synthesis. The information herein is intended to serve as a foundational resource for researchers planning to synthesize and characterize this novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous substituted pyridine compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~9.5-10.5 | Broad s | 1H | Pyridin-3-ol OH |

| ~7.8 | d | 1H | H-6 |

| ~7.3 | d | 1H | H-4 |

| ~4.9-5.1 | Broad t | 1H | Ethoxy OH |

| ~4.2 | t | 2H | O-CH₂ (ethoxy) |

| ~3.7 | q | 2H | CH₂-OH (ethoxy) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | C-2 |

| ~145 | C-3 |

| ~140 | C-6 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~70 | O-CH₂ (ethoxy) |

| ~59 | CH₂-OH (ethoxy) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 191 | [M+2]⁺• (isotope peak for ³⁷Cl) |

| 189 | [M]⁺• (Molecular ion for ³⁵Cl) |

| 145 | [M - C₂H₄O]⁺• |

| 129 | [M - C₂H₄O₂]⁺• |

| 111 | Fragmentation of pyridine ring |

| 77 | Fragmentation of pyridine ring |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1480-1400 | Strong | C=C stretching (pyridine ring) |

| 1250-1150 | Strong | Aryl C-O stretching |

| 1100-1000 | Strong | Aliphatic C-O stretching |

| 800-700 | Strong | C-Cl stretching |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is proposed, commencing from the commercially available precursor, 2-amino-5-chloropyridine.

Synthetic Workflow Diagram

Navigating the Bioactivity of Novel Pyridine Derivatives: A Technical Overview for Researchers

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the biological activity, experimental protocols, or mechanisms of action for the specific compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol . This technical guide, therefore, provides an overview of the known biological activities of structurally related chloro-pyridine and substituted pyridinol compounds to offer a contextual framework for researchers and drug development professionals. The information presented herein is based on studies of similar, but not identical, molecules and should not be directly extrapolated to this compound.

Biological Activities of Structurally Related Chloro-Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The introduction of a chloro-substituent can significantly modulate the biological activity of these compounds. Below is a summary of activities observed in various chloro-pyridine derivatives.

Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of chloro-pyridine derivatives. For instance, derivatives of 2-amino-4-chloropyridine and 6-chloro-pyridin-2-yl-amine have demonstrated inhibitory activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria, as well as against pathogenic fungi like Fusarium oxysporum.[1][2][3] The structure-activity relationship studies in this area are extensive, indicating that the nature and position of substituents on the pyridine ring are critical for antimicrobial potency.[2]

Antimycobacterial Activity

Certain substituted pyridines, such as some 1,4-dihydropyridine derivatives, have been shown to inhibit the growth of mycobacteria.[4] This includes activity against Mycobacterium tuberculosis, suggesting that the chloro-pyridine core could be a starting point for the development of new antitubercular agents.[4]

Antineoplastic and Cytotoxic Activity

The potential of pyridine derivatives as anticancer agents is an active area of research. Some 1,4-dihydropyridine derivatives have been evaluated for their in vitro cytotoxic effects and in vivo antineoplastic activity against various tumor cell lines.[4]

Antioxidant Activity

Substituted pyridoindoles, which contain a pyridine ring fused to an indole system, have been identified as effective scavengers of reactive oxygen species.[5] This highlights the potential for pyridine derivatives to act as antioxidants, which is relevant for a variety of disease states characterized by oxidative stress.

Other Potential Pharmacological Properties

The broader class of pyridine derivatives has been associated with a diverse range of other biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimalarial properties.[6][7] While these activities are not universally present in all pyridine compounds, they underscore the versatility of this heterocyclic core in drug discovery.

General Experimental Methodologies for Biological Evaluation

The following are examples of experimental protocols typically employed to assess the biological activities of novel chemical entities, such as chloro-pyridine derivatives.

Table 1: Summary of General Experimental Protocols

| Activity | Assay Type | Brief Description | Typical Endpoints |

| Antibacterial | Agar-well diffusion | A lawn of bacteria is grown on an agar plate, and the test compound is placed in a well. The diameter of the zone of growth inhibition is measured.[3] | Zone of inhibition (mm) |

| Broth microdilution | The compound is serially diluted in a liquid growth medium inoculated with bacteria to determine the minimum concentration that inhibits visible growth. | Minimum Inhibitory Concentration (MIC) | |

| Antifungal | Similar to antibacterial assays | Methods are adapted for fungal growth conditions. | MIC or Minimum Fungicidal Concentration (MFC) |

| Cytotoxicity | MTT or MTS assay | Cultured cells are exposed to the compound. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified spectrophotometrically. | IC50 (half-maximal inhibitory concentration) |

| Antineoplastic (in vivo) | Xenograft mouse models | Human tumor cells are implanted in immunocompromised mice. The effect of the test compound on tumor growth is monitored over time.[4] | Tumor volume, survival time |

Conceptual Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical compound.

Conclusion

While there is a lack of specific data on the biological activity of this compound, the broader family of chloro-pyridine derivatives exhibits a rich and diverse range of pharmacological properties, including notable antimicrobial and potential antineoplastic activities. This suggests that this compound could be a candidate for biological screening. However, it is imperative that any assumptions about its activity are validated through empirical testing. The experimental methodologies and the general workflow provided in this guide offer a roadmap for researchers to undertake such an evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

Disclaimer: The compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is not readily found in existing scientific literature, suggesting it may be a novel chemical entity. This guide, therefore, presents a comprehensive overview based on the synthesis, properties, and biological activities of structurally related compounds. The information herein is intended to provide a foundational understanding and a predictive framework for researchers, scientists, and drug development professionals interested in this molecule.

Introduction

Substituted pyridin-3-ols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This guide focuses on the hypothetical compound this compound, exploring its potential characteristics and synthetic pathways based on analogous structures. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests potential for hydrogen bonding and metabolic stability, making it an interesting candidate for further investigation. Pyridine derivatives are known to serve as crucial building blocks in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties of Related Compounds

Quantitative data for the target compound is unavailable. However, the properties of structurally similar compounds can provide valuable insights. The following table summarizes the known physical and chemical properties of key analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Chloropyridin-3-ol | C₅H₄ClNO | 129.54 | 160-162 | [2][3] |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | Not specified | [4] |

| 5-Chloro-2-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Not specified | [5] |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from the synthesis of 5-chloro-2,3-dihydroxypyridine.[6] The proposed pathway involves the diazotization of 2-amino-5-chloropyridine, followed by nitration, reduction, and a final diazotization to yield the dihydroxypyridine intermediate. This intermediate can then be selectively etherified to introduce the 2-hydroxyethoxy group.

Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate)

A method for synthesizing 5-chloro-2,3-dihydroxypyridine has been described, starting from 2-amino-5-chloropyridine.[6] The process involves the following key steps:

-

Diazotization of 2-Amino-5-chloropyridine: 2-amino-5-chloropyridine is treated with a sodium nitrite solution to yield 2-hydroxy-5-chloropyridine.[6]

-

Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated using concentrated nitric acid in sulfuric acid to produce 2-hydroxy-3-nitro-5-chloropyridine.[6]

-

Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group, forming 2-hydroxy-3-amino-5-chloropyridine.[6]

-

Final Diazotization: The amino group is then diazotized to yield the target intermediate, 5-chloro-2,3-dihydroxypyridine.[6]

Detailed Protocol for the Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine: [6]

-

In a reaction flask, 85g (0.81 mol) of 2-hydroxy-5-chloropyridine is added in batches to 340 ml of sulfuric acid under an ice bath, ensuring the internal temperature does not exceed 5 °C.

-

The mixture is then warmed to 50-60 °C, and 27.3 ml of concentrated nitric acid is added dropwise.

-

The reaction is stirred for 1 hour at this temperature and then cooled to room temperature.

-

The reaction mixture is poured into 2500 ml of ice water, and the pH is adjusted to highly basic with 40% sodium hydroxide.

-

The resulting yellow solid is collected by suction filtration and dried to yield 102g of product (79.1% yield).

Proposed Etherification of 5-Chloro-2,3-dihydroxypyridine

The final step in the proposed synthesis is the selective etherification of the 2-hydroxy group of 5-chloro-2,3-dihydroxypyridine. A Williamson ether synthesis approach would be a suitable method.

Proposed General Protocol for Etherification:

-

To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added to deprotonate the more acidic 2-hydroxy group.

-

2-(Boc-oxy)ethyl bromide or a similar protected ethylene glycol derivative is then added to the reaction mixture. The Boc protecting group is used to prevent polymerization or side reactions involving the hydroxyl group of the ethoxy chain.

-

The reaction is stirred at an appropriate temperature (e.g., room temperature to 60 °C) until completion, monitored by TLC.

-

After the reaction, the mixture is worked up with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[7][8][9][10]

The structural features of the target compound—a chlorinated pyridine ring with hydroxyl and hydroxyethoxy substituents—suggest potential for interactions with biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, potentially facilitating binding to enzyme active sites or receptors. The chlorine atom can modulate the electronic properties of the pyridine ring and contribute to hydrophobic interactions.

Given the known activities of similar compounds, it is plausible that this compound could be investigated for:

-

Antibacterial Activity: Many pyridine derivatives have shown potent antibacterial effects.[7] The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Antioxidant Activity: Phenolic compounds, including hydroxypyridines, are known to act as antioxidants by scavenging free radicals.[10] The hydroxyl group on the pyridine ring could confer such properties.

-

Enzyme Inhibition: The specific substitution pattern might allow the compound to act as an inhibitor for various enzymes, a common mechanism for many pyridine-based drugs.

Further research, including in vitro and in vivo studies, would be necessary to determine the actual biological profile of this compound.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

Logical Relationship in Drug Discovery

Caption: Logical flow for evaluating the biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Chloro-3-pyridinol price,buy 5-Chloro-3-pyridinol - chemicalbook [chemicalbook.com]

- 3. 3-Hydroxy-5-chloropyridine | C5H4ClNO | CID 582305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Abstract

Pyridin-3-ol, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, and diverse biological activities of pyridin-3-ol derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. The unique electronic properties and versatile reactivity of the pyridin-3-ol core have led to the development of numerous compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.

Discovery and History

The journey of pyridin-3-ol is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated in a pure form in 1849 by the Scottish chemist Thomas Anderson from bone oil.[1] However, it was not until the early 20th century that chemists began to systematically explore the synthesis of its hydroxylated derivatives.[2]

Early methods for the preparation of 3-hydroxypyridine were often arduous and low-yielding. One of the initial successful approaches involved the sulfonation of pyridine followed by alkali fusion at high temperatures.[3] This process, while foundational, was fraught with challenges, including harsh reaction conditions and difficult purification. Another historical method involved the diazotization of 3-aminopyridine, followed by hydrolysis of the resulting diazonium salt.[4] Over the decades, significant advancements in synthetic organic chemistry have led to the development of more efficient and scalable routes to pyridin-3-ol and its derivatives, making this versatile scaffold more accessible for extensive investigation.

A notable development in the synthesis of pyridin-3-ol was the use of furfurylamine as a starting material. This method involves the oxidative ring expansion and rearrangement of the furan ring into a pyridine ring, offering a novel and efficient pathway to the desired product.[5]

Physicochemical Properties of Pyridin-3-ol

The parent compound, pyridin-3-ol, exists as a white to light tan crystalline powder.[6] It exhibits tautomerism, existing in equilibrium with its zwitterionic pyridone form, particularly in polar solvents. This property significantly influences its chemical reactivity and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C5H5NO | [6] |

| Molecular Weight | 95.10 g/mol | [6] |

| Melting Point | 125-128 °C | |

| Boiling Point | 280-281 °C | |

| Solubility | Soluble in water and alcohol | |

| pKa | 4.86 (pyridinium ion) |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyridin-3-ol derivatives has evolved significantly, with several reliable methods now available to researchers.

Synthesis of 3-Hydroxypyridine from Furfurylamine

This method provides a high-yield route to the pyridin-3-ol core.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of hydrochloric acid (5 molar equivalents) in water is prepared.

-

Addition of Reactants: Furfurylamine (1 molar equivalent) is added to the acidic solution, and the mixture is cooled to 0-5 °C in an ice bath.

-

Oxidation: Hydrogen peroxide (1.1 molar equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux at 100-105 °C for 30 minutes.[5]

-

Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted to 7 with a suitable base. The product, 3-hydroxypyridine, is then extracted with an organic solvent and purified by crystallization or chromatography.[5] A yield of 76% with 99.3% purity has been reported for this method.[7]

Synthesis of 3-Hydroxypyridine from 3-Chloropyridine

This method involves the nucleophilic substitution of the chlorine atom.

Experimental Protocol:

-

Reaction Setup: 3-Chloropyridine is dissolved in a suitable high-boiling solvent in a reaction vessel equipped with a condenser and stirrer.

-

Base Addition: The solution is heated to 130-140 °C, and a basic hydroxide (e.g., sodium hydroxide) is added portion-wise.[8]

-

Reaction and Solvent Removal: The reaction mixture is stirred at this temperature for 2 hours. After the reaction is complete, the solvent is removed by distillation.[8]

-

Neutralization and Purification: The residue is dissolved in deionized water and neutralized with concentrated hydrochloric acid to a pH of 6-7. The water is then evaporated under reduced pressure. The crude product is purified by recrystallization from methanol.[8]

Synthesis Workflow for Pyridin-3-ol Derivatives

Caption: A generalized workflow for the synthesis of diverse pyridin-3-ol derivatives.

Biological Activities and Therapeutic Potential

Pyridin-3-ol derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyridin-3-ol derivatives against various cancer cell lines.[9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the prominent targets for pyridine-based anticancer agents is the PI3K/AKT/mTOR signaling pathway .[10] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, metabolism, and angiogenesis. Pyridin-3-ol derivatives have been designed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[10]

PI3K/AKT/mTOR Signaling Pathway Inhibition by Pyridin-3-ol Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain pyridin-3-ol derivatives.

Anticancer Activity of Selected Pyridin-3-ol Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Urea Derivative 8e | MCF-7 (Breast) | < Doxorubicin | [9] |

| Pyridine Urea Derivative 8n | MCF-7 (Breast) | < Doxorubicin | [9] |

| Pyridine Thiazolidinone 56 | MCF-7 (Breast) | Potent | [11] |

| Pyridine Thiazolidinone 57 | HepG2 (Liver) | Potent | [11] |

| Pyrido[2,3-d]pyrimidine 63 | PC-3 (Prostate) | 1.54 | [12] |

| Pyrido[2,3-d]pyrimidine 63 | A-549 (Lung) | 3.36 | [12] |

Antimicrobial Activity

Pyridin-3-ol derivatives have also been extensively investigated for their antibacterial and antifungal properties.[13] The pyridine nucleus is a common feature in many clinically used antimicrobial agents.

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Antimicrobial Activity of Selected Pyridine Derivatives (MIC values)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | 0.2 - 1.3 | |

| Pyridine Salt 66 | S. aureus | 56% inhibition at 100 µg/mL | [14] |

| Pyridine Salt 65 | E. coli | 55% inhibition at 100 µg/mL | [14] |

| Pyridine Derivative 12a | E. coli | 0.0195 | [15] |

| Pyridine Derivative 12a | B. mycoides | < 0.0048 | [15] |

| Pyridine Derivative 12a | C. albicans | < 0.0048 | [15] |

Workflow for Biological Evaluation of Pyridin-3-ol Derivatives

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Structure-Activity Relationship (SAR)

The biological activity of pyridin-3-ol derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in some anticancer pyridine derivatives, the presence of methoxy (-OMe) and hydroxyl (-OH) groups has been shown to enhance antiproliferative activity, while bulky halogen atoms may decrease it.[16] Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models for the design of more potent analogs.[17]

Conclusion and Future Perspectives

The pyridin-3-ol scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. From its early, challenging syntheses to modern, efficient methodologies, the accessibility of this core has enabled extensive exploration of its biological potential. The diverse range of activities, including potent anticancer and antimicrobial effects, underscores the importance of pyridin-3-ol derivatives in drug development.

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, guided by a deeper understanding of SAR and the application of computational drug design. The exploration of novel derivatization strategies and the investigation of their efficacy in in vivo models will be critical in translating the promise of these compounds into clinical realities. The versatility of the pyridin-3-ol core ensures its continued relevance in the quest for new and improved medicines.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 9. ijsat.org [ijsat.org]

- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a novel chemical entity with structural motifs, particularly the pyridin-3-ol core, suggesting significant potential in drug discovery and chemical biology. Pyridine and its derivatives are integral to numerous FDA-approved drugs, valued for their ability to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] This guide outlines a strategic framework for investigating the therapeutic potential of this compound. It details a comprehensive, multi-stage research workflow, from initial computational screening and target identification to preclinical characterization. The document provides generalized, yet detailed, experimental protocols and illustrative data to serve as a practical roadmap for researchers. The core hypothesis is that the unique combination of a pyridinol scaffold, a chlorine substituent, and a hydroxyethoxy side-chain positions this molecule as a promising candidate for development as a kinase inhibitor or other targeted therapeutic agent.

Molecular Profile and Rationale for Investigation

The structure of this compound features several key functional groups that inform its potential biological activity:

-

Pyridin-3-ol Core: This scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[3]

-

Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and modulating the compound's metabolic stability.

-

2-Hydroxyethoxy Side-Chain: This flexible, hydrophilic side-chain can improve aqueous solubility and provides an additional hydrogen bonding moiety, which can be critical for target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Given these features, a primary area of investigation is its potential as a kinase inhibitor. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, which are a cornerstone of modern oncology and immunology.[5][6][7]

Proposed Research and Development Workflow

A systematic approach is essential to characterize this novel compound. The following workflow outlines a logical progression from initial screening to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. explorationpub.com [explorationpub.com]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited publicly available information on this specific compound, this guide focuses on the synthesis, biological activities, and relevant signaling pathways of its structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the pyridine scaffold.

The pyridine ring is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications. The introduction of various substituents onto the pyridine core allows for the fine-tuning of physicochemical properties and biological activities. This guide explores the structure-activity relationships (SAR) of analogs of this compound, with a particular focus on their potential as anticancer and antimicrobial agents.

Data Presentation: Biological Activities of Structural Analogs

The following tables summarize the quantitative biological data for various structural analogs of this compound. These analogs feature modifications at different positions of the pyridine ring and showcase a range of biological activities.

Table 1: Anticancer Activity of Pyridine-derived VEGFR-2 Inhibitors

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-(2-hydroxyethyl)benzamide | PC3 (Prostate) | 0.08 | [1] |

| 2 | 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-(pyridin-2-yl)benzamide | PC3 (Prostate) | 0.06 | [1] |

| 3 | N-(4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)phenyl)acetamide | PC3 (Prostate) | 0.11 | [1] |

| 4 | N-(4-aminophenyl)-4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)benzamide | PC3 (Prostate) | 0.09 | [1] |

| 5 | 4-((4-amino-5-cyano-6-(naphthalen-2-yl)pyridin-2-yl)amino)-N-phenylbenzamide | PC3 (Prostate) | 0.15 | [1] |

| 6 | Pyridine-derived compound 10 | HepG2 (Liver) | 4.25 | [2] |

| 7 | Pyridine-derived compound 10 | MCF-7 (Breast) | 6.08 | [2] |

| 8 | Pyridine-derived compound 9 | HepG2 (Liver) | 4.68 | [2] |

| 9 | Pyridine-derived compound 9 | MCF-7 (Breast) | 11.06 | [2] |

| 10 | Pyridine-derived compound 8 | HepG2 (Liver) | 4.34 | [2] |

| 11 | Pyridine-derived compound 8 | MCF-7 (Breast) | 10.29 | [2] |

| 12 | Pyridine-derived compound 15 | HepG2 (Liver) | 6.37 | [2] |

| 13 | Pyridine-derived compound 15 | MCF-7 (Breast) | 12.83 | [2] |

Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives

| Compound ID | Structure | Target Microorganism | MIC (µg/mL) | Reference |

| 14 | 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [3] |

| 15 | 2-(methyldithio)pyridine-3-carbonitrile | E. coli | 0.5 - 64 | [3] |

| 16 | 2-(methyldithio)pyridine-3-carbonitrile | S. aureus | 0.5 - 64 | [3] |

| 17 | 2-(methyldithio)pyridine-3-carbonitrile | Candida sp. | 0.25 - 2 | [3] |

| 18 | Isonicotinic acid hydrazide derivative 23 | S. aureus | 2.18 - 3.08 (µM/mL) | [3] |

| 19 | Isonicotinic acid hydrazide derivative 24 | B. subtilis | 2.18 - 3.08 (µM/mL) | [3] |

| 20 | Isonicotinic acid hydrazide derivative 25 | E. coli | 2.18 - 3.08 (µM/mL) | [3] |

| 21 | 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative 7j | Gram-positive bacteria | 0.25 | [4] |

| 22 | 2-amino-4-chloropyridine derivative 3a | S. aureus | 16 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, focusing on the synthesis of pyridine analogs and the evaluation of their biological activities.

General Synthesis of Substituted Pyridin-3-ol Analogs

The synthesis of 5-chloro-2-alkoxypyridin-3-ol analogs can be approached through several synthetic routes. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor.

A plausible synthetic route starting from 2-amino-5-chloropyridine is outlined below:

-

Diazotization and Hydroxylation: 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., sulfuric acid), followed by hydrolysis to yield 5-chloro-2-hydroxypyridine.[6]

-

Nitration: The resulting 5-chloro-2-hydroxypyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 5-chloro-2-hydroxy-3-nitropyridine.[6]

-

Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to give 3-amino-5-chloro-2-hydroxypyridine.[6]

-

Diazotization and Hydroxylation: A second diazotization reaction followed by hydrolysis converts the amino group at the 3-position to a hydroxyl group, affording 5-chloro-2,3-dihydroxypyridine.[6]

-

O-Alkylation: Finally, selective O-alkylation of the hydroxyl group at the 2-position with a suitable alkylating agent, such as 2-chloroethanol in the presence of a base (e.g., potassium carbonate), would yield the target compound, this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (structural analogs) and incubated for a further 48-72 hours.[9]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7][9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[8] The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

Protocol:

-

Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[14]

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[14]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by the structural analogs of this compound and a general workflow for their synthesis and evaluation.

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine analogs.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-based analogs.

Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) of pyridine analogs.

Conclusion

While direct information on this compound is scarce, the exploration of its structural analogs reveals the significant potential of the substituted pyridine scaffold in medicinal chemistry. The data presented in this guide demonstrate that modifications to the pyridine core can lead to potent anticancer and antimicrobial agents. The inhibition of key signaling pathways, such as the VEGFR-2 pathway, by pyridine derivatives highlights a promising avenue for the development of targeted cancer therapies. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel analogs. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential and develop novel drug candidates for a range of diseases.

References

- 1. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In-depth Technical Guide: Theoretical Studies on 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for theoretical studies, experimental protocols, and biological signaling pathways specifically pertaining to 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol have yielded no direct results. The following guide is constructed based on available information for structurally related compounds, providing a foundational understanding that may be applicable to the target molecule. All data and protocols are extrapolated and should be considered as a starting point for further investigation.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various biological interactions. The presence of a chlorine atom, a hydroxyl group, and a hydroxyethoxy side chain suggests potential for diverse chemical reactivity and biological activity. This document aims to provide a theoretical framework for the study of this compound by examining data from analogous structures.

Physicochemical Properties (Theoretical)

Quantitative data for the target compound is not available. However, we can infer potential properties based on related molecules. For context, physicochemical properties of similar pyridine derivatives are presented below.

| Property | 5-Chloro-2-hydroxypyridine | 3-Hydroxy-5-chloropyridine[1] | 5-Chloro-3-fluoro-2-hydroxypyridine[2] |

| Molecular Weight | 129.54 g/mol | 129.54 g/mol | 147.53 g/mol |

| CAS Number | 4214-79-3 | 74115-12-1 | 514797-96-7 |

| Melting Point | 163-165 °C | Not Available | Not Available |

| InChI Key | SZFUWUOHDRMCKD-UHFFFAOYSA-N | TUIDQYRZDZRHPQ-UHFFFAOYSA-N | AKLNMOLGRGQMFY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A definitive synthesis protocol for this compound is not documented in the searched literature. However, a plausible synthetic route can be conceptualized based on established methods for similar compounds.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a dichloropyridine derivative with ethylene glycol, followed by the introduction of a hydroxyl group. A generalized workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Example Experimental Protocol: Synthesis of a Related Compound

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid provides a relevant example of the types of reactions and conditions that might be employed in the synthesis of substituted phenols and pyridinols.

Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[3]:

-

A mixture of itaconic acid (0.75 mol) dissolved in water (200 mL) and 2-amino-4-chlorophenol (0.5 mol) was heated at reflux for 24 hours.

-

The mixture was then cooled to room temperature and diluted with a 10% aqueous NaOH solution (300 mL).

-

The resulting solution was heated to reflux and then cooled to 20 °C.

-

After filtration, the filtrate was acidified with HCl to a pH of 2.

-

The resulting precipitate was filtered, washed with water, and recrystallized to yield the final product.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, related chlorinated pyridine and phenol derivatives have been investigated for various biological activities, including antioxidant and cytotoxic effects.

Antioxidant Activity

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antioxidant properties in DPPH radical scavenging and reducing power assays[3]. This suggests that the structural motifs of a chlorinated aromatic ring with a hydroxyl group may contribute to antioxidant potential.

Cytotoxic Effects

Studies on hydroxymethyl-pyridyltriazene derivatives, such as 3-hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene, have shown cytotoxic effects against tumor cells[4]. This indicates that the 2-chloro-5-pyridyl moiety can be a component of cytotoxic agents.

Hypothetical Signaling Pathway Involvement

Given the structural features, this compound could potentially interact with signaling pathways involved in cellular stress responses or proliferation. A hypothetical interaction is modeled below.

Caption: Hypothetical signaling pathway for this compound.

Future Directions

The lack of specific data on this compound highlights a clear research gap. Future studies should focus on:

-

De novo Synthesis: Development and optimization of a reliable synthetic route.

-

Structural Elucidation: Confirmation of the chemical structure using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In vitro and in vivo Studies: Evaluation of its biological activity, including but not limited to, antioxidant, anti-inflammatory, and cytotoxic properties.

-

Computational Modeling: Theoretical studies to predict its binding affinity to various biological targets and to understand its pharmacokinetic properties.

This document serves as a foundational guide to stimulate and direct future research on this compound, a compound of potential interest to the scientific and drug development communities.

References

- 1. 3-Hydroxy-5-chloropyridine | C5H4ClNO | CID 582305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-3-fluoro-2-hydroxypyridine | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Mechanism of Action of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action, biological activity, or cellular targets for the compound 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

Extensive searches of chemical and biological databases have not yielded any published research detailing the pharmacological properties of this specific molecule. The scientific community has not yet characterized its interactions with biological systems, and as such, a technical guide on its core mechanism of action cannot be compiled at this time.

While no information is available for this compound, research has been conducted on structurally related pyridine derivatives. It is crucial to note that minor structural modifications can lead to vastly different biological activities, and therefore, the information on the following compounds should not be extrapolated to this compound.

Research on Related Pyridine Derivatives

Studies on other substituted chloropyridines have revealed a range of biological activities. For instance, various derivatives have been investigated for their potential as:

-

Antimicrobial Agents: Certain chloropyridine hybrids have demonstrated antibacterial and antioxidant properties. For example, a study on 5-Chloro-2-(cyanoacetamido)pyridines showed that some of its derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.[1]

-

Enzyme Inhibitors: The pyridine scaffold is a common feature in many enzyme inhibitors. The specific substitutions on the pyridine ring dictate the target and potency of inhibition.

-

Receptor Ligands: Pyridine-containing compounds are prevalent in medicinal chemistry and are known to interact with a wide array of cellular receptors.

It is important to reiterate that these findings are for compounds that are structurally distinct from this compound. The presence of the 2-hydroxyethoxy and hydroxyl groups at the 2- and 3-positions of the pyridine ring, respectively, in conjunction with the chloro substitution at the 5-position, will define its unique chemical properties and, consequently, its biological function, which remains to be elucidated.

Future research, including in vitro screening, target identification, and preclinical studies, would be necessary to determine the mechanism of action of this compound. Until such studies are conducted and published, its role in biological systems remains unknown.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol, a pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from related compounds to infer its stability profile and likely degradation mechanisms.

Chemical Structure and Properties

IUPAC Name: this compound

Chemical Formula: C₇H₈ClNO₃

Molecular Weight: 189.60 g/mol

Structure:

Predicted Stability Profile

While specific quantitative stability data for this compound is not publicly available, a predicted stability profile can be extrapolated from the known behavior of related chemical moieties. The presence of a chlorinated pyridine ring, a hydroxyl group, and an ether linkage suggests susceptibility to photodegradation, oxidation, and hydrolysis under certain conditions.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Stressor | Predicted Stability | Potential Degradation Products |

| Hydrolytic | Acidic (e.g., 0.1 N HCl) | Potentially labile | 5-Chloro-2,3-dihydroxypyridine, Ethylene glycol |

| Neutral (e.g., Water) | Likely stable | - | |

| Basic (e.g., 0.1 N NaOH) | Potentially labile | 5-Chloro-2,3-dihydroxypyridine, Ethylene glycol | |

| Oxidative | 3% H₂O₂ | Susceptible to oxidation | N-oxides, products of ring opening |

| Photolytic | UV/Visible Light | Susceptible to degradation | Dehalogenated derivatives, products of ring cleavage |

| Thermal | Elevated Temperature (e.g., >60°C) | Likely stable at moderate heat | Products of ether cleavage or ring decomposition at high temperatures |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. These pathways are informed by the observed degradation of similar compounds, such as 2-chloropyridine and 3-hydroxypyridine.

Hydrolytic Degradation

The ether linkage in the 2-position of the pyridine ring is a potential site for acid- or base-catalyzed hydrolysis. This would lead to the cleavage of the C-O bond, yielding 5-chloro-2,3-dihydroxypyridine and ethylene glycol.

Photodegradation

Chloropyridine derivatives are known to undergo photodegradation. The primary mechanism is likely to involve the reductive dehalogenation of the C-Cl bond upon exposure to UV light. Further degradation could lead to the formation of various photoproducts through ring opening and rearrangement. Studies on 2-chloropyridine have shown the formation of intermediate products such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid upon photolytic treatment[1].

Oxidative Degradation

The pyridine nitrogen and the electron-rich aromatic ring are susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of the corresponding N-oxide. More aggressive oxidation could result in the opening of the pyridine ring. The primary and secondary alcohol moieties could also be susceptible to oxidation.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method must be developed and validated. A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

Development of a Stability-Indicating HPLC Method

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength would be selected based on the UV absorbance maximum of the parent compound.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation:

-

Acid and Base Hydrolysis: A solution of the compound is treated with 0.1 N HCl and 0.1 N NaOH, respectively, at room temperature and elevated temperatures (e.g., 60°C). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different time intervals.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photodegradation: A solution of the compound is exposed to UV light in a photostability chamber. A control sample is kept in the dark.

Conclusion

While direct stability data for this compound is currently lacking in the public domain, this guide provides a scientifically grounded framework for understanding its potential stability and degradation pathways. The presence of the chloro- and hydroxypyridine core, along with the ether linkage, suggests that the molecule may be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The experimental protocols outlined herein provide a clear path for researchers to definitively determine the stability profile of this compound, which is a critical step in its development for any application. The development of a validated stability-indicating HPLC method is paramount for accurately assessing its stability and identifying any potential degradants.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is a substituted pyridine derivative. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a chlorinated pyridinol core with an ether linkage—suggest potential biological activities based on the known functions of analogous compounds. Pyridine derivatives are a well-established class of compounds with a broad range of applications in medicinal chemistry and drug development, exhibiting antimicrobial, antioxidant, and anticancer properties.[1][]

These application notes provide a proposed synthetic method, potential biological applications, and detailed experimental protocols for the investigation of this compound. The suggested applications and protocols are based on the activities of structurally related molecules.

Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈ClNO₃ |

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=C(N=C1)OCCN)O)Cl |

| Physical State | Solid (Predicted) |

| Solubility | Soluble in DMSO, Methanol (Predicted) |

Proposed Synthesis

A plausible synthetic route for this compound involves a multi-step process beginning with the synthesis of a 5-chloropyridine scaffold, followed by the introduction of the hydroxyl and hydroxyethoxy groups. A potential final step could be a Williamson ether synthesis.[3][4][5][6]

A proposed synthetic scheme is outlined below:

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Experimental Protocols

Based on the biological activities of structurally similar pyridine derivatives, this compound is proposed to have potential as an antioxidant and an anticancer agent.[7][8]

Application 1: Antioxidant Activity

Rationale: Substituted phenolic and hydroxypyridine compounds are known to act as radical scavengers and have been investigated for their antioxidant properties.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of the test compound.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or positive control (ascorbic acid) to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

-

Application 2: Anticancer Activity

Rationale: Many pyridine-containing heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of the test compound and doxorubicin in DMSO and dilute with culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-